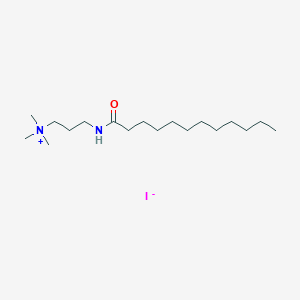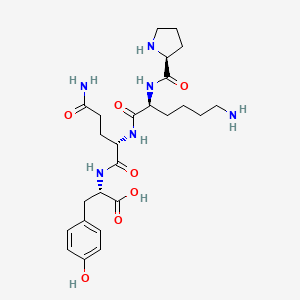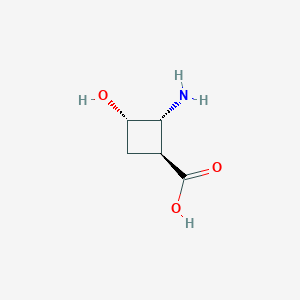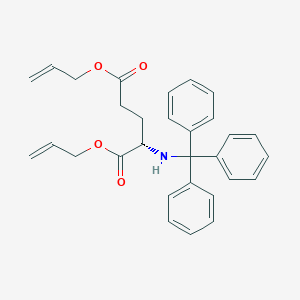![molecular formula C20H27P B14247893 ([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane CAS No. 382602-23-5](/img/structure/B14247893.png)
([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane: is an organophosphorus compound that features a biphenyl group attached to a phosphane moiety, which is further substituted with two butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane typically involves the reaction of 2-bromobiphenyl with dibutylphosphine under palladium-catalyzed cross-coupling conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine . The reaction conditions often include heating the mixture to around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for ([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane: can undergo various types of chemical reactions, including:
Oxidation: The phosphane moiety can be oxidized to form phosphine oxides.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphane can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Substitution: Electrophilic aromatic substitution can be carried out using reagents like or in the presence of a Lewis acid catalyst.
Coordination: Transition metal complexes can be formed using metals like , , or under mild conditions.
Major Products
Oxidation: The major product is typically the corresponding .
Substitution: Depending on the substituent introduced, various substituted biphenyl derivatives can be obtained.
Coordination: Metal-phosphane complexes are the primary products.
Applications De Recherche Scientifique
([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane: has several applications in scientific research:
Catalysis: It is used as a ligand in homogeneous catalysis, particularly in such as the and .
Materials Science: The compound can be used in the synthesis of and .
Biological Studies: While not extensively studied, its derivatives could be explored for potential and .
Mécanisme D'action
The mechanism by which ([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane exerts its effects largely depends on its role as a ligand in catalysis. The phosphane moiety coordinates to a metal center, stabilizing the metal and facilitating the formation of reactive intermediates. This coordination can enhance the reactivity and selectivity of the metal catalyst, leading to more efficient chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphane ligand in catalysis.
Dibutylphosphine: Similar in structure but lacks the biphenyl group.
Biphenylphosphine: Contains the biphenyl group but with different alkyl substituents.
Uniqueness
([1,1’-Biphenyl]-2-yl)(dibutyl)phosphane: is unique due to the combination of the biphenyl group and the dibutylphosphane moiety. This structure provides a balance of steric and electronic properties that can enhance its performance as a ligand in various catalytic processes.
Propriétés
Numéro CAS |
382602-23-5 |
|---|---|
Formule moléculaire |
C20H27P |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
dibutyl-(2-phenylphenyl)phosphane |
InChI |
InChI=1S/C20H27P/c1-3-5-16-21(17-6-4-2)20-15-11-10-14-19(20)18-12-8-7-9-13-18/h7-15H,3-6,16-17H2,1-2H3 |
Clé InChI |
YVTUCBGIPBMQIU-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(CCCC)C1=CC=CC=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)
![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)

![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)

![1-Azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14247851.png)


![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)

![Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)-](/img/structure/B14247886.png)
![3-Benzoylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14247891.png)
![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)
